molecular formula C15H16N2O2 B10957754 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10957754
M. Wt: 256.30 g/mol
InChI Key: KALPCCNLRAFNFM-RMKNXTFCSA-N
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Description

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.

Uniqueness

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring and the methoxyphenyl group. These structural features may enhance its reactivity and biological activity compared to other chalcones and related compounds.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-11-13(10-16-17(11)2)6-9-15(18)12-4-7-14(19-3)8-5-12/h4-10H,1-3H3/b9-6+

InChI Key

KALPCCNLRAFNFM-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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